molecular formula C23H29ClN2O2 B11554833 N-(3-chlorophenyl)-4-(decanoylamino)benzamide

N-(3-chlorophenyl)-4-(decanoylamino)benzamide

Cat. No.: B11554833
M. Wt: 400.9 g/mol
InChI Key: TXTWJMBXMNMSBO-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(decanoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group and a decanoylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(decanoylamino)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with decanoyl chloride in the presence of a base such as pyridine. This reaction forms 4-(decanoylamino)benzoic acid.

    Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced through a coupling reaction. This can be achieved by reacting 4-(decanoylamino)benzoic acid with 3-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(decanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(3-chlorophenyl)-4-(decanoylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(decanoylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)benzamide: Lacks the decanoylamino group, which may affect its biological activity and properties.

    4-(decanoylamino)benzoic acid: Lacks the chlorophenyl group, which may influence its reactivity and applications.

Uniqueness

N-(3-chlorophenyl)-4-(decanoylamino)benzamide is unique due to the presence of both the chlorophenyl and decanoylamino groups. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-(decanoylamino)benzamide

InChI

InChI=1S/C23H29ClN2O2/c1-2-3-4-5-6-7-8-12-22(27)25-20-15-13-18(14-16-20)23(28)26-21-11-9-10-19(24)17-21/h9-11,13-17H,2-8,12H2,1H3,(H,25,27)(H,26,28)

InChI Key

TXTWJMBXMNMSBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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